molecular formula C34H41N7O5 B13425437 ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B13425437
M. Wt: 627.7 g/mol
InChI Key: QHCXHSUVHKBNAE-UHFFFAOYSA-N
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Description

Ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the anilino and pyridinyl groups. The final step involves the esterification of the propanoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyridinyl-containing molecules. These compounds share structural features with ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate but differ in their specific functional groups and overall structure.

Uniqueness

The uniqueness of ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate lies in its combination of functional groups and the resulting properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.

Properties

Molecular Formula

C34H41N7O5

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-5-23(3)17-20-46-34(44)39-32(35)24-10-13-26(14-11-24)37-22-30-38-27-21-25(12-15-28(27)40(30)4)33(43)41(19-16-31(42)45-6-2)29-9-7-8-18-36-29/h7-15,18,21,23,37H,5-6,16-17,19-20,22H2,1-4H3,(H2,35,39,44)

InChI Key

QHCXHSUVHKBNAE-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)CCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N

Canonical SMILES

CCC(C)CCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Origin of Product

United States

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